3,5-Dimethoxy-4-methylbenzaldehyde

Overview

Description

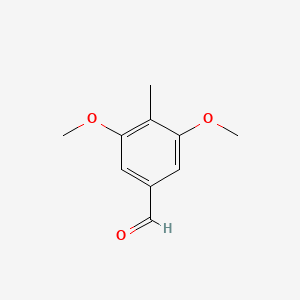

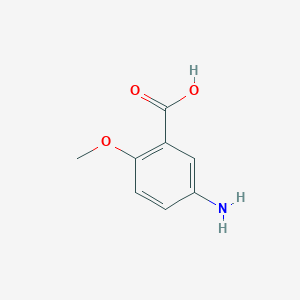

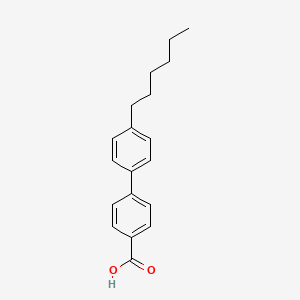

3,5-Dimethoxy-4-methylbenzaldehyde is a chemical compound that is a derivative of benzaldehyde with two methoxy groups and one methyl group attached to the benzene ring. It is related to other compounds that have been synthesized and studied for various applications, including the synthesis of alkylated benzaldehydes and metal complexes with potential optical properties.

Synthesis Analysis

The synthesis of 3,5-dimethoxy-4-methylbenzaldehyde-related compounds has been achieved through various methods. One approach involves the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal, which is a key step in producing 4-alkyl-3,5-dimethoxybenzaldehydes and subsequently 2,5-dialkyl-1,3-dimethoxybenzenes . Another method includes the reaction of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxyphenyl methyl ketone with alkyl magnesium halides to yield 1-alkyl-3,5-dimethoxybenzenes . Additionally, a synthesis route from p-cresol has been reported, which involves bromination, hydrolysis, methoxylation, and methylation steps to produce 3,4,5-trimethoxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, has been elucidated using X-ray diffraction, revealing a monoclinic crystal system with specific unit cell dimensions . Spectroscopic methods like 1H NMR, mass, and IR spectroscopy have also been employed to characterize these compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of metal complexes through the reaction of synthesized hydrazones with various metal ions . The acetylation and methylation reactions of triazolone derivatives synthesized from reactions with 3-ethoxy-4-hydroxybenzaldehyde have been investigated, providing insights into the effects of solvents and molecular structure on acidity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethoxy-4-methylbenzaldehyde-related compounds have been studied through various analyses. Optical studies of metal complexes derived from 3,4-dimethoxy benzaldehyde hydrazones have shown that the optical absorption is due to indirect allowed transitions, and the energy gap of these compounds varies depending on the metal ion . Potentiometric titrations in non-aqueous solvents have been used to determine the pKa values of triazolone derivatives, which are influenced by the solvent and molecular structure .

Scientific Research Applications

Structural Analysis and Bond Alternation

- Angular Group-Induced Bond Alternation : Research by Krygowski et al. (1998) on ortho-dimethoxybenzene derivatives, including compounds similar to 3,5-dimethoxy-4-methylbenzaldehyde, revealed significant changes in ring geometry due to the presence of ortho-dimethoxy groups. This study is crucial in understanding the structural effects of such substituents on benzene rings (Krygowski et al., 1998).

Synthesis and Chemical Modification

- Synthesis Techniques : Several studies have focused on synthesizing derivatives of 3,5-dimethoxy-4-methylbenzaldehyde. Ya (2001) described a method to synthesize 3,4,5-Trimethoxybenzaldehyde, starting from simpler compounds like p-cresol (Ya, 2001). Similarly, Xiu (2003) outlined a method for synthesizing 3,5-dimethoxybenzaldehyde from 3,5-dihydroxybenzoic acid using MnOx/y-Al2O3 as a catalyst (Xiu, 2003).

Molecular Crystal Structure Analysis

- Crystallographic Studies : Maru and Shah (2013) conducted a study on the crystal structure of a compound synthesized from 3,5-dimethoxy-4-methylbenzaldehyde, contributing to the understanding of its structural properties (Maru & Shah, 2013).

Optical Studies and Catalysis

- Optical Properties and Metal Complexes : Mekkey et al. (2020) researched the optical properties of metal complexes derived from 3,4-dimethoxybenzaldehyde, a close relative of 3,5-dimethoxy-4-methylbenzaldehyde. Their findings on the absorption spectra and energy gaps provide insights into potential applications in optical technologies (Mekkey, Mal, & Kadhim, 2020).

Pyrolysis Mechanism Studies

- Pyrolysis Mechanisms : Jiang et al. (2016) investigated the pyrolysis mechanisms of a β-1-type lignin dimer model compound related to 3,5-dimethoxy-4-methylbenzaldehyde. This study is significant for understanding the thermal decomposition processes of similar compounds (Jiang et al., 2016)

Safety and Hazards

Future Directions

While specific future directions for 3,5-Dimethoxy-4-methylbenzaldehyde are not available, benzaldehyde derivatives are being studied for their potential applications in various fields. For example, 4-Hydroxy-3,5-dimethylbenzaldehyde was used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol .

Mechanism of Action

Target of Action

The primary targets of 3,5-Dimethoxy-4-methylbenzaldehyde are the components of the cellular antioxidation system in fungi . This includes enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .

Mode of Action

3,5-Dimethoxy-4-methylbenzaldehyde acts by disrupting the cellular antioxidation system . It is a redox-active compound that can destabilize cellular redox homeostasis . This disruption leads to an increase in oxidative stress within the cell, which can inhibit microbial growth .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . By targeting and disrupting the antioxidation system, it interferes with the cell’s ability to neutralize harmful free radicals . This leads to an accumulation of these radicals, causing damage to cellular components and inhibiting growth .

Result of Action

The result of the action of 3,5-Dimethoxy-4-methylbenzaldehyde is the effective inhibition of fungal growth . By disrupting the antioxidation system, it induces a state of oxidative stress within the cell, leading to growth inhibition .

properties

IUPAC Name |

3,5-dimethoxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYZXQMGSYROEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454980 | |

| Record name | 3,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethoxy-4-methylbenzaldehyde | |

CAS RN |

1011-27-4 | |

| Record name | 3,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)